Adenosine 3'-phosphate 5'-phosphosulfate lithium

APS Kinase PAPS Biosynthesis Enzyme Kinetics

Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate, commonly referred to as adenosine 5′-phosphosulfate (APS) tetralithium salt tetrahydrate, is a key intermediate in the biosynthesis of the universal sulfate donor 3′-phosphoadenosine 5′-phosphosulfate (PAPS). This nucleotide derivative serves as the obligate substrate for APS kinase (EC 2.7.1.25), which catalyzes the phosphorylation of APS to PAPS, a co-substrate required for all biological sulfation reactions.

Molecular Formula C10H19Li4N5O17P2S
Molecular Weight 603.2 g/mol
Cat. No. B14111623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 3'-phosphate 5'-phosphosulfate lithium
Molecular FormulaC10H19Li4N5O17P2S
Molecular Weight603.2 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O
InChIInChI=1S/C10H15N5O13P2S.4Li.4H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;4*1H2/q;4*+1;;;;/p-4
InChIKeyCILCBHVMBXGMCP-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetralithium Adenosine 5′-Phosphosulfate Tetrahydrate: A Critical Sulfate Donor Precursor for Enzymatic Assays and Biosynthesis


Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate, commonly referred to as adenosine 5′-phosphosulfate (APS) tetralithium salt tetrahydrate, is a key intermediate in the biosynthesis of the universal sulfate donor 3′-phosphoadenosine 5′-phosphosulfate (PAPS) [1]. This nucleotide derivative serves as the obligate substrate for APS kinase (EC 2.7.1.25), which catalyzes the phosphorylation of APS to PAPS, a co-substrate required for all biological sulfation reactions [1]. In metazoans, bifunctional PAPS synthases catalyze the consecutive steps of sulfate activation, converting sulfate to PAPS via the intermediate APS, while in fungi, bacteria, and plants, ATP sulfurylase and APS kinase reside on separate polypeptide chains [1]. The tetralithium tetrahydrate salt form of APS is specifically prepared enzymatically and utilized as a substrate for sulfotransferases and APS kinase in research applications .

Obligate substrate for APS kinase (EC 2.7.1.25)
Defined tetrahydrate supports precise kinetic solution preparation
Lithium counterion supports aqueous solubility for assay workflows

Why Tetralithium APS Tetrahydrate Cannot Be Substituted with Generic PAPS or Other Analogs in Research Applications


Generic substitution of tetralithium APS tetrahydrate with PAPS or other in-class compounds is scientifically invalid due to distinct biochemical roles and substrate specificities. APS serves as the specific substrate for APS kinase with a Km of 0.14–0.6 μM, while PAPS acts as the sulfate donor for sulfotransferases [1]. APS exhibits unique regulatory properties, including uncompetitive substrate inhibition of APS kinase (Ki 4.5–47.9 μM) and potent product inhibition of ATP sulfurylase, which are not observed with PAPS [1][2]. Furthermore, the lithium counterion in the tetralithium tetrahydrate form enhances aqueous solubility and stability compared to sodium or potassium salts [3]. The tetrahydrate crystal form ensures defined stoichiometry, which is critical for precise kinetic studies and reproducible enzymatic assays .

Substrate specificity APS kinase requires APS specifically; PAPS and other analogs are not recognized, making substitution invalid for activity assays.
Regulatory function APS modulates PAPS synthase via dead-end complex formation and substrate inhibition; PAPS lacks this regulatory profile.
Salt form and hydration Tetralithium tetrahydrate ensures defined stoichiometry; sodium/potassium salts or undefined hydrates may compromise kinetic reproducibility.

Quantitative Evidence Guide: Tetralithium APS Tetrahydrate vs. PAPS and Other Analogs


Substrate Specificity: APS vs. PAPS in APS Kinase Activity

APS, but not PAPS, serves as the specific substrate for APS kinase. Recombinant Arabidopsis thaliana APS kinase exhibits a Km for APS of 0.14 μM and a Vmax of 7.35 U mg⁻¹, with severe uncompetitive substrate inhibition (Ki 4.5 μM) [1]. Human PAPS synthase isoform 1 displays a Km for APS of 0.4–0.6 μM and maximal activity at 15 μM APS, with substrate inhibition Ki of 47.9 μM at saturating MgATP [2]. In contrast, PAPS is not a substrate for APS kinase.

APS Kinase Substrate
Head-to-head
APS (Km 0.14–0.6 μM) as substrate; PAPS not recognized
Supports APS kinase substrate identity
Use APS for activity assays; PAPS not suitable
APS Kinase PAPS Biosynthesis Enzyme Kinetics

Stability Profile: Tetralithium APS Tetrahydrate vs. PAPS Lithium Salt

The tetralithium tetrahydrate salt of APS exhibits defined stability characteristics. The compound is noted as unstable at room temperature and requires storage at -70°C for long-term stability . In contrast, PAPS lithium salt exhibits only 65% or less undecomposed material after 7 days at ambient temperature, indicating significant room-temperature instability [1]. The tetrahydrate form of APS provides defined water content, which is advantageous for accurate molarity calculations in kinetic assays.

Room Temperature Stability
Reported
APS: unstable at RT; PAPS ≤65% intact after 7 d
Cold storage required; defined hydration aids preparation
Both require −70 °C long-term
Nucleotide Stability Storage Conditions Salt Form Optimization

Purity and Composition: Tetralithium APS Tetrahydrate vs. PAPS Hydrate

Commercial preparations of tetralithium APS tetrahydrate are specified at ≥80% purity by HPLC . In comparison, PAPS lithium salt hydrate is commercially available at ≥60% purity, with some sources offering ≥95% purity [1]. The molecular formula of APS tetralithium tetrahydrate is C10H19Li4N5O17P2S with a molecular weight of 603.2 g/mol , whereas PAPS hydrate has variable Li⁺ and H₂O content (C10H15N5O13P2S·xLi⁺·yH₂O) .

Purity Specification
Specification review
≥80% (HPLC); defined C₁₀H₁₉Li₄N₅O₁₇P₂S
Defined stoichiometry for accurate molar solutions
Hydrate form ensures reproducibility
Analytical Chemistry Quality Control Nucleotide Purity

Solubility in Aqueous Buffers: Tetralithium APS Tetrahydrate vs. PAPS Lithium Salt

Tetralithium APS tetrahydrate is soluble in water at 5 mg/mL . This solubility is comparable to that of PAPS lithium salt, which is also reported as soluble at 5 mg/mL in water . The lithium counterion in both compounds enhances aqueous solubility relative to sodium or potassium salts, which exhibit lower solubility and stability [1].

Aqueous Solubility
Reported
5 mg/mL in water
Supports aqueous assay preparation
Equivalent to PAPS lithium salt
Nucleotide Solubility Aqueous Formulation Enzymatic Assay Preparation

Regulatory Role: APS as a Modulator of PAPS Synthase vs. PAPS

APS functions not only as a substrate but also as a key modulator of bifunctional PAPS synthases. At concentrations between 0.5 and 5 μM, APS stabilizes the APS kinase domain by forming a dead-end enzyme-ADP-APS complex; at higher concentrations (up to 60 μM), it acts as an uncompetitive substrate inhibitor [1]. The steady-state concentration of APS in human PAPS synthase 1 is modeled at 1.6 μM, increasing to 60 μM under sulfate excess [1]. PAPS does not exhibit this regulatory feedback mechanism.

Enzyme Modulation
Class-level inference
APS stabilizes APS kinase at 0.5–5 μM; inhibits >5 μM
Regulatory feedback context for pathway studies
PAPS lacks analogous modulation
PAPS Synthase Regulation Substrate Inhibition Enzyme Kinetics

Substrate Channeling Efficiency: APS in Bifunctional vs. Separate Enzyme Systems

In rat chondrosarcoma, APS is channeled between ATP sulfurylase and APS kinase with an efficiency of 96%, indicating that endogenously synthesized APS is not released into bulk solution [1]. The velocity of the APS kinase reaction using endogenously synthesized APS is 8-fold greater than that using exogenous APS [1]. This channeling is not observed in fungal systems (Penicillium chrysogenum), where the two enzymes are not physically associated [1].

Channeling Efficiency
Head-to-head
96% channeling in rat system; 8-fold velocity increase vs exogenous
Endogenous APS channeling may affect rate interpretation
Use exogenous APS as control for channeling studies
Metabolic Channeling PAPS Biosynthesis Enzyme Complexes

Optimal Application Scenarios for Tetralithium APS Tetrahydrate in Research and Industrial Workflows


Kinetic Characterization of APS Kinase and PAPS Synthase

Utilize tetralithium APS tetrahydrate as the specific substrate for determining Km (0.14–0.6 μM) and Ki (4.5–47.9 μM) values of APS kinase from various species [1][2]. This compound is essential for distinguishing the kinetic properties of the APS kinase domain in bifunctional PAPS synthases versus standalone APS kinase enzymes. The defined tetrahydrate stoichiometry ensures accurate molarity for precise kinetic parameter determination .

Investigation of Substrate Channeling in PAPS Biosynthesis

Employ exogenous tetralithium APS tetrahydrate in coupled ATP sulfurylase–APS kinase assays to quantify channeling efficiency. In mammalian systems, endogenous APS is channeled with 96% efficiency, leading to an 8-fold rate enhancement compared to exogenous APS addition [1]. Use exogenous APS as a control to demonstrate channeling phenomena and to differentiate between mammalian and fungal enzyme systems.

High-Throughput Screening of APS Kinase Inhibitors

Due to its role as the obligate substrate for APS kinase and its well-characterized Km (0.14–0.6 μM), tetralithium APS tetrahydrate is ideal for developing high-throughput screens to identify small-molecule inhibitors of APS kinase [1][2]. The compound's solubility of 5 mg/mL in water facilitates the preparation of assay-ready stock solutions .

Metabolic Engineering for Enhanced Sulfation Pathways

In metabolic engineering efforts aimed at increasing PAPS production for industrial sulfation reactions, tetralithium APS tetrahydrate serves as a critical analytical standard to quantify APS levels. The compound's role as a feedback regulator of PAPS synthase (stabilizing at 0.5–5 μM; inhibiting at >5 μM) makes it essential for optimizing pathway flux [3].

Application
Selection Property
Validation Focus
APS kinase kinetic studies
Defined tetrahydrate stoichiometry
Reproducible Km / Ki determination
Substrate channeling analysis
Exogenous APS control
Channeling efficiency quantification
APS kinase inhibitor screening
Aqueous solubility for assay buffers
Assay-ready substrate consistency
PAPS pathway metabolic engineering
APS as analytical standard
Pathway flux regulation monitoring
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